molecular formula C22H24N2O B12136076 14-methyl-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4'-cyclo hexane]

14-methyl-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4'-cyclo hexane]

Cat. No.: B12136076
M. Wt: 332.4 g/mol
InChI Key: ACCMBSIBIMDLQG-UHFFFAOYSA-N
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Description

14-methyl-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane] is a complex heterocyclic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-methyl-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane] typically involves multicomponent reactions and cyclization reactions. One common approach is the use of a multicomponent reaction involving alkyl or aryl isocyanides, dialkyl acetylenedicarboxylates, and other suitable reagents . Cyclization reactions, often mediated by catalysts such as Rhodium (II) carbenoids, are also employed to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of green chemistry principles, such as catalyst-free reactions and visible light-promoted cyclization, can also be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

14-methyl-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane] can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 14-methyl-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

14-methyl-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane] is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C22H24N2O

Molecular Weight

332.4 g/mol

IUPAC Name

4'-methyl-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

InChI

InChI=1S/C22H24N2O/c1-16-11-13-22(14-12-16)24-20(18-9-5-6-10-21(18)25-22)15-19(23-24)17-7-3-2-4-8-17/h2-10,16,20H,11-15H2,1H3

InChI Key

ACCMBSIBIMDLQG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2

Origin of Product

United States

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